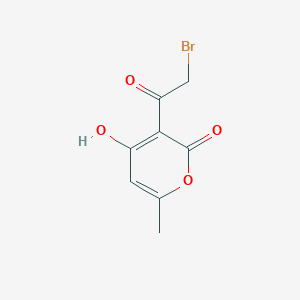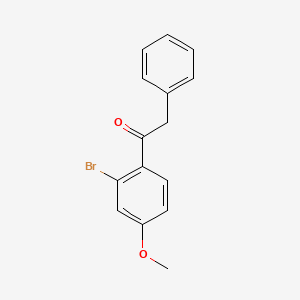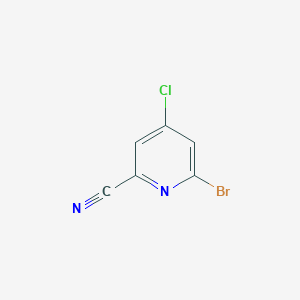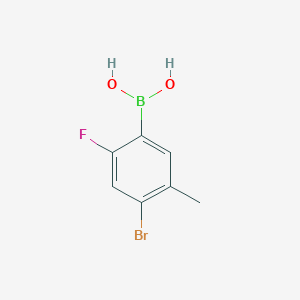
2-Methylpentane-3-sulfonamide
Vue d'ensemble
Description
2-Methylpentane-3-sulfonamide is an organic compound with the chemical formula C6H15NO2S. It has a molecular weight of 165.26 . It appears as an oil at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methylpentane-3-sulfonamide consists of a sulfonamide functional group attached to a 2-methylpentane molecule . The IUPAC name is 2-methylpentane-3-sulfonamide .Physical And Chemical Properties Analysis
2-Methylpentane-3-sulfonamide is an oil at room temperature . More specific physical and chemical properties are not available.Applications De Recherche Scientifique
Broad-Spectrum Antibody Development : A study by Adrián et al. (2009) discusses the generation of antibodies for a wide range of sulfonamide antibiotic congeners. These antibodies are used to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. The study emphasizes the importance of these antibodies in detecting sulfonamide antibiotics, especially in the veterinary field.
Investigation of Environmental Contaminants : Research by Shoeib et al. (2005) examines the presence of perfluorinated sulfonamides in indoor and outdoor air, as well as in house dust. This study is significant in understanding the environmental occurrence and human exposure to these compounds.
Study of Firefighting Foam Surfactant : Moe et al. (2012) investigate the structure and transformation products of the firefighting foam surfactant Forafac®1157, which contains sulfonamide structures Moe et al., 2012. This is crucial for understanding the environmental impact and biodegradation of such substances.
Biotransformation in Wetland Plants : A study on the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) in wetland plants under various conditions highlights the interactions between microbial communities and N-EtFOSA Yin et al., 2018. This research offers insights into the environmental behavior of sulfonamides in wetlands.
Chemical Synthesis and Evaluation : The synthesis and evaluation of sulfonamide-containing compounds are explored for their potential in various applications, such as cyclooxygenase-2 inhibitors Penning et al., 1997. This is important for developing new pharmaceutical and chemical products.
Air Quality and Public Health : Research on the distribution of perfluoroalkyl sulfonamides in the atmosphere and their implications for air quality and public health is addressed in studies like those by Shoeib et al., 2004. This research is critical for understanding the environmental persistence and human exposure to these compounds.
Mécanisme D'action
Propriétés
IUPAC Name |
2-methylpentane-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTORGLIMFIRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentane-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





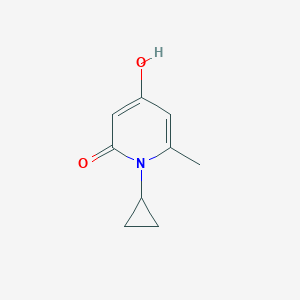
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)


